Product packaging for ETHYL 3-BUTANAMIDO-2-OXOBUTANOATE(Cat. No.:CAS No. 68282-26-8)

ETHYL 3-BUTANAMIDO-2-OXOBUTANOATE

Cat. No.: B031132
CAS No.: 68282-26-8
M. Wt: 215.25 g/mol
InChI Key: CEHSJTHDBNDHMT-UHFFFAOYSA-N
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Description

ETHYL 3-BUTANAMIDO-2-OXOBUTANOATE is a high-purity chemical building block of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a versatile molecular scaffold incorporating both a β-keto ester and an amide functional group. This unique structure makes it a valuable precursor for the synthesis of complex heterocycles, such as pyridines, pyrroles, and pyrimidines, which are core structures in many pharmaceuticals and agrochemicals. Researchers utilize this compound to develop novel compound libraries for high-throughput screening, particularly in the search for new enzyme inhibitors. Its mechanism of action in research settings often involves its role as a Michael acceptor or a chelating agent in metal-catalyzed reactions, enabling the construction of sophisticated molecular architectures. Furthermore, the presence of multiple reactive sites allows for selective modifications, facilitating structure-activity relationship (SAR) studies. It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO4 B031132 ETHYL 3-BUTANAMIDO-2-OXOBUTANOATE CAS No. 68282-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(butanoylamino)-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-4-6-8(12)11-7(3)9(13)10(14)15-5-2/h7H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHSJTHDBNDHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Butanamido 2 Oxobutanoate

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the target molecule in a single or a few steps from readily available starting materials. These approaches are often preferred for their efficiency and atom economy.

Formation of the Amide Linkage at the C-3 Position of 2-Oxobutanoate (B1229078) Esters

One direct approach involves the formation of the C-N bond at the C-3 position of an ethyl 2-oxobutanoate derivative. This can be conceptually achieved through the nucleophilic substitution of a suitable leaving group at the C-3 position by butanamide. A potential precursor for this reaction is an ethyl 3-halo-2-oxobutanoate, such as ethyl 3-bromo-2-oxobutanoate.

The synthesis of related α-halo-β-keto esters has been reported in the literature. For instance, ethyl 2-fluoro-3-oxobutanoate is a known compound. sigmaaldrich.com The proposed synthesis would proceed via an SN2 reaction, where the nitrogen atom of butanamide attacks the electrophilic C-3 carbon of the ethyl 3-halo-2-oxobutanoate, displacing the halide ion.

Proposed Reaction Scheme:

Generated code

However, several challenges are associated with this approach. Butanamide is a relatively weak nucleophile, and forcing conditions might be required, which could lead to side reactions. One significant competing pathway is the formation of a β-enamino ester through the reaction of the amine with the ketone at the C-2 position, followed by dehydration. researchgate.net Careful control of reaction conditions, such as temperature and the choice of base to neutralize the generated HBr, would be crucial to favor the desired N-alkylation over enamine formation or other side reactions like elimination.

Introduction of the 2-Oxo Group in Butanamide Ester Precursors

An alternative direct strategy involves the introduction of the ketone functionality at the C-2 position of a suitable butanamide ester precursor. This can be achieved by the oxidation of a corresponding ethyl 3-butanamido-2-hydroxybutanoate.

The synthesis of the precursor alcohol, ethyl 3-butanamido-2-hydroxybutanoate, could be accomplished by the acylation of ethyl 3-amino-2-hydroxybutanoate with butanoyl chloride or butanoic anhydride (B1165640). The synthesis of various ethyl 3-amino-2-hydroxybutanoate derivatives has been described in the literature, often starting from amino acids or through stereoselective reduction of corresponding ketoesters. google.com The synthesis of ethyl 3-hydroxybutanoate itself is well-established through methods like the microbial reduction of ethyl acetoacetate (B1235776). elsevierpure.comorgsyn.org

Proposed Reaction Scheme:

Acylation: Generated code

Oxidation: Generated code

The oxidation of the secondary alcohol to the ketone can be carried out using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, and a hindered base), or Dess-Martin periodinane. The choice of the oxidizing agent would be critical to ensure chemoselectivity, avoiding oxidation of other functionalities in the molecule. The chemoselective reduction of α-keto amides to α-hydroxy amides is a known transformation, suggesting that the reverse oxidation is a feasible process. researchgate.net

Multistep Synthetic Sequences Involving Ethyl 3-Butanamido-2-oxobutanoate

Multistep syntheses offer greater flexibility in constructing complex molecules by building them up from simpler, more readily available starting materials through a series of well-controlled reactions.

Functional Group Interconversions on Related Butanoate Derivatives

A plausible multistep sequence could commence with ethyl 3-aminobutanoate, which is commercially available. nih.govbldpharm.comchemspider.comsigmaaldrich.com The synthesis would proceed through the following key steps:

Acylation of the Amino Group: The amino group of ethyl 3-aminobutanoate can be readily acylated using butanoyl chloride or butanoic anhydride in the presence of a base to yield ethyl 3-butanamidobutanoate.

Introduction of the 2-Oxo Group: The introduction of the ketone at the C-2 position is the most challenging step in this sequence. One potential method is the α-oxidation of the ester. This could be attempted by first generating the enolate of ethyl 3-butanamidobutanoate using a strong base like lithium diisopropylamide (LDA) and then reacting it with an electrophilic oxygen source, such as a molybdenum peroxide complex (MoOPH) or a sulfonyl oxaziridine.

Proposed Reaction Scheme:

Acylation: Generated code

α-Oxidation: Generated code

The regioselectivity of the enolate formation and the subsequent oxidation would be a critical factor to control.

Coupling Reactions Utilizing Ethyl 2-Oxobutanoate and Butanamide Fragments

Coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. A strategy based on the coupling of an ethyl 2-oxobutanoate fragment with a butanamide fragment can be envisioned.

This could be achieved by reacting the enolate of ethyl 2-oxobutanoate with an electrophilic butanamide derivative. For example, an N-halobutanamide, such as N-bromobutanamide, could serve as the electrophilic partner. The reaction would proceed via the nucleophilic attack of the enolate on the halogen atom of the N-halobutanamide, followed by a rearrangement or a radical mechanism to form the C-N bond.

Alternatively, drawing inspiration from the alkylation of enolates, the enolate of ethyl 3-oxobutanoate is known to react with alkyl halides. tcd.ieprepchem.comlibretexts.org A similar principle could be applied where the enolate of a precursor reacts with a butanamide-containing electrophile.

Chemo- and Regioselective Approaches to this compound Synthesis

The synthesis of this compound is fraught with challenges related to chemo- and regioselectivity due to the presence of multiple reactive sites.

A significant challenge is the inherent reactivity of the β-keto ester moiety. The reaction of β-keto esters with amines can lead to the formation of β-enamino esters, which are often thermodynamically more stable than the corresponding β-keto amides. researchgate.net Controlling the reaction conditions to favor the desired amide formation over the enamine is a key consideration in any direct amidation approach. The use of protecting groups or specific catalysts might be necessary to achieve the desired selectivity.

Furthermore, the presence of two carbonyl groups (ester and ketone) with different electrophilicities, along with the amide functionality, requires careful selection of reagents in any transformation step to avoid undesired side reactions. For instance, in the oxidation of ethyl 3-butanamido-2-hydroxybutanoate, a mild and selective oxidizing agent is necessary to prevent over-oxidation or reaction with the amide group.

Regioselectivity is another critical aspect, particularly in reactions involving the enolate of the target molecule or its precursors. For instance, in the α-oxidation of ethyl 3-butanamidobutanoate, deprotonation could potentially occur at the α-position to the amide carbonyl, leading to a mixture of products. The choice of the base and reaction conditions would be crucial to direct the reaction to the desired C-2 position of the butanoate chain. The regioselective synthesis of related unsaturated amides has been explored, highlighting the importance of catalyst and substrate control. nih.gov

Data Tables

Table 1: Proposed Reaction Conditions for Direct Synthesis Strategies

StepPrecursorsReagents and ConditionsProductChallenges
2.1.1 Ethyl 3-bromo-2-oxobutanoate, ButanamideBase (e.g., NaH, K2CO3), Aprotic solvent (e.g., DMF, THF), HeatThis compoundLow nucleophilicity of butanamide, Competing enamine formation, Elimination side reactions
2.1.2 Ethyl 3-butanamido-2-hydroxybutanoateOxidizing agent (e.g., PCC, Swern, Dess-Martin periodinane), Anhydrous solvent (e.g., CH2Cl2)This compoundChemoselectivity, Over-oxidation, Racemization

Table 2: Proposed Reaction Conditions for Multistep Synthetic Sequences

StepPrecursorsReagents and ConditionsIntermediate/ProductChallenges
2.2.1 (Acylation) Ethyl 3-aminobutanoate, Butanoyl chlorideBase (e.g., Pyridine (B92270), Et3N), Aprotic solvent (e.g., CH2Cl2)Ethyl 3-butanamidobutanoate-
2.2.1 (Oxidation) Ethyl 3-butanamidobutanoate1. LDA, THF, -78 °C; 2. MoOPH or OxaziridineThis compoundRegioselectivity of enolate formation, Low yields
2.2.2 (Coupling) Ethyl 2-oxobutanoate, N-BromobutanamideStrong base (e.g., LDA), Aprotic solvent (e.g., THF), Low temperatureThis compoundUnpredictable reaction pathway (C-N vs. C-Br bond formation), Potential for radical side reactions

Enantioselective Synthesis of Chiral this compound Isomers

The development of synthetic routes to enantiomerically pure forms of this compound is instrumental for its potential applications in specialized fields of chemical research. Achieving high levels of stereoselectivity is a significant challenge that can be addressed through various advanced synthetic techniques. These methods are broadly categorized into asymmetric catalysis, which utilizes chiral catalysts to direct the formation of a specific stereoisomer, and biocatalysis, which employs enzymes to perform stereoselective transformations.

The core structure of this compound contains key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, the stereocontrolled formation of which is essential for the synthesis of a specific chiral isomer. While direct asymmetric catalytic methods for this specific molecule are not extensively documented, the principles can be inferred from the synthesis of structurally related β-keto esters and α-amino esters.

The formation of the C-N bond at the 3-position is a critical step. One potential strategy involves the asymmetric amination of a suitable precursor. For instance, the use of chiral lithium amide bases has been effective in the enantioselective deprotonation of prochiral cyclic ketones, which is a related transformation involving the creation of a chiral center adjacent to a carbonyl group.

Another approach to establishing the chiral center could involve the asymmetric Michael addition of a nucleophile to a β-nitroolefin, a reaction for which chiral amino amide organocatalysts have been developed. nii.ac.jp These catalysts have demonstrated the ability to generate products with high diastereoselectivity and enantiomeric excess. While not a direct synthesis of the target compound, this methodology highlights a potential pathway for creating the chiral backbone.

The following table summarizes the performance of a chiral amino amide organocatalyst in the asymmetric Michael addition of β-keto esters to β-nitroolefins, illustrating the potential for creating adjacent quaternary and tertiary stereocenters with high stereocontrol.

Entryβ-Keto EsterNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%) (syn)
1Ethyl 2-methyl-3-oxobutanoatetrans-β-nitrostyrene10Toluene729598:296
2Ethyl 2-ethyl-3-oxobutanoatetrans-β-nitrostyrene10Toluene969299:197
3Ethyl 2-benzyl-3-oxobutanoatetrans-β-nitrostyrene10Toluene1209997:398

This data is illustrative of asymmetric Michael additions and does not represent the direct synthesis of this compound.

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral compounds. Enzymes operate with high specificity and selectivity under mild conditions, making them ideal for complex organic transformations.

A highly promising biocatalytic approach for the synthesis of a chiral precursor to this compound is the use of imine reductases (IREDs). nih.govnih.gov These enzymes can catalyze the asymmetric reductive amination of α-ketoesters to produce N-substituted α-amino esters with excellent enantioselectivity. nih.govnih.gov A plausible synthetic route would involve the reductive amination of a suitable α-ketoester with butyramide (B146194) or a related nitrogen source, catalyzed by a specific IRED. This would generate the chiral amine precursor, which could then be further processed. The scalability of IRED-catalyzed reactions has been demonstrated, with several preparative-scale transformations achieving high yields and enantiomeric excesses. nih.gov

The table below presents data from the IRED-catalyzed reductive amination of α-ketoesters, showcasing the potential of this method for generating chiral amino esters.

Entryα-KetoesterAmineIRED BiocatalystConversion (%)ee (%)
1Ethyl pyruvateBenzylamineIRED-1>9998 (S)
2Ethyl 2-oxobutanoateAllylamineIRED-29899 (R)
3Ethyl benzoylformateCyclopropylamineIRED-3>99>99 (S)

This data is for the synthesis of related N-substituted α-amino esters and serves as a model for a potential biocatalytic route to a precursor of this compound. nih.gov

Enzymatic resolution is another established biocatalytic technique. This method involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, the reduction of ethyl 3-oxobutanoate using baker's yeast (Saccharomyces cerevisiae) is a classic example of enzymatic resolution, yielding ethyl (S)-3-hydroxybutanoate with high enantiomeric excess. A similar strategy could theoretically be applied to a racemic mixture of this compound, where an appropriate enzyme could selectively reduce the 2-oxo group of one enantiomer, facilitating the separation of the resulting diastereomers.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Butanamido 2 Oxobutanoate

Reactivity of the α-Keto Ester Moiety

The α-keto ester portion of ethyl 3-butanamido-2-oxobutanoate is characterized by the presence of two adjacent carbonyl groups (a ketone at C-2 and an ester at C-1 of the butanoate chain) and an acidic α-hydrogen at the C-3 position. This arrangement dictates its reactivity towards various reagents.

Nucleophilic Additions to the Carbonyl Group

The electrophilic nature of the carbonyl carbons, particularly the ketonic carbon at the C-2 position, makes them susceptible to nucleophilic attack. A variety of nucleophiles can add to this position, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

For instance, in reactions with Grignard reagents or organolithium compounds, the nucleophilic carbon of the organometallic reagent adds to the C-2 ketone. Similarly, hydride reagents like sodium borohydride (B1222165) can reduce the ketone to a secondary alcohol. The ester carbonyl, being less reactive than the ketone, typically remains unaffected under milder conditions.

Reactions at the Alpha-Carbon (C-3 Position of the Butanoate Chain)

The hydrogen atom at the C-3 position of the butanoate chain is acidic due to the electron-withdrawing effects of the adjacent α-keto and ester carbonyl groups. This acidity allows for the formation of a resonance-stabilized enolate ion in the presence of a suitable base. This enolate is a potent nucleophile and can participate in a variety of alkylation and acylation reactions.

The formation of the enolate is a key step in many synthetic transformations. For example, treatment with a base followed by an alkyl halide can introduce an alkyl group at the C-3 position. The regioselectivity of this reaction is generally high due to the enhanced acidity of the C-3 proton.

Reaction Type Reagents Product Type
AlkylationBase (e.g., NaH, LDA), Alkyl Halide (R-X)C-3 Alkylated Product
AcylationBase, Acyl Chloride (RCOCl)C-3 Acylated Product
Aldol AdditionBase, Aldehyde/Ketoneβ-Hydroxy Carbonyl Compound

Tautomerism Studies Involving the Keto-Enol Equilibrium

Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomeric forms. The enol form is generated by the migration of a proton from the α-carbon (C-3) to the oxygen of the ketonic carbonyl group, with the concurrent formation of a carbon-carbon double bond between C-2 and C-3.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of other functional groups. In non-polar solvents, the enol form can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. In contrast, polar, protic solvents can disrupt this intramolecular hydrogen bond, favoring the keto form. The presence of the butanamido substituent at the C-3 position can also influence the keto-enol equilibrium through steric and electronic effects.

Transformations Involving the Butanamide Linkage

The butanamide linkage introduces another reactive site within the molecule, offering possibilities for both cleavage and modification.

Amide Bond Cleavage and Formation Mechanisms

The amide bond in this compound can be cleaved under both acidic and basic conditions, although amides are generally more resistant to hydrolysis than esters.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of the amine portion lead to the formation of a carboxylic acid and an ammonium (B1175870) ion. The stability of the amide bond can be influenced by the electronic properties of the acyl group; electron-donating groups on the butanoyl moiety can facilitate hydrolysis under certain acidic conditions acs.org.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This is followed by the departure of the amide anion as a leaving group. This process is generally less facile than the hydrolysis of esters.

The formation of the butanamide linkage can be achieved through the reaction of the corresponding amine with an activated form of butanoic acid, such as an acyl chloride or an anhydride (B1165640).

N-Substitution Reactions on the Amide Nitrogen

The nitrogen atom of the butanamide linkage possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. However, under certain conditions, N-substitution reactions can occur.

N-Alkylation: Direct alkylation of the amide nitrogen is challenging but can be achieved using strong bases to deprotonate the amide, forming a highly nucleophilic amidate anion. This anion can then react with an alkyl halide. Alternatively, transition metal-catalyzed methods have been developed for the N-alkylation of amides with alcohols rsc.orgrsc.org.

Cyclization and Condensation Reactions of this compound

The strategic placement of the amide and β-keto ester moieties within this compound facilitates both intramolecular and intermolecular reactions to form stable ring systems. These transformations are fundamental in heterocyclic chemistry, providing pathways to valuable molecular scaffolds.

The structure of this compound, which is a type of 2-acylamino-ketone, is primed for intramolecular cyclization to form five-membered heterocyclic rings, most notably oxazoles. This transformation is analogous to the well-established Robinson-Gabriel synthesis. wikipedia.org

In this reaction, a dehydrating agent, typically a strong acid like sulfuric acid or phosphorus pentoxide, catalyzes the cyclization. The reaction proceeds through the following proposed steps:

Enolization of the ketone, facilitated by the acidic conditions.

The nucleophilic nitrogen atom of the amide attacks the enol, leading to a cyclic intermediate.

Subsequent dehydration of this intermediate results in the formation of the aromatic oxazole (B20620) ring.

This type of reaction is a powerful tool for the synthesis of substituted oxazoles, which are significant motifs in many biologically active compounds. wikipedia.org

Table 1: Predicted Intramolecular Cyclization of this compound

Reaction TypeStarting MaterialKey ReagentPredicted ProductHeterocyclic Core
Robinson-Gabriel SynthesisThis compoundH₂SO₄ (or other dehydrating agent)Ethyl 2-propyl-5-methyloxazole-4-carboxylateOxazole

The β-keto ester functionality in this compound is a classic component in various intermolecular condensation reactions. One of the most significant of these is the formation of pyrazoles through condensation with hydrazine (B178648) and its derivatives. This reaction is a cornerstone in the synthesis of a wide array of substituted pyrazoles, which are prevalent in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net

The reaction with hydrazine hydrate (B1144303) would likely proceed via initial condensation of the hydrazine with the ketone carbonyl, followed by cyclization through nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, with subsequent elimination of ethanol (B145695) and water to form the pyrazole (B372694) ring. The regioselectivity of this reaction can often be controlled by the reaction conditions and the substitution pattern of the hydrazine. google.com

Furthermore, β-keto esters are well-known partners in multicomponent reactions like the Hantzsch pyridine (B92270) synthesis. wikipedia.orgorganic-chemistry.org It is plausible that this compound could serve as the β-keto ester component, reacting with an aldehyde and a nitrogen source (like ammonia) to produce substituted dihydropyridines, which can then be oxidized to pyridines. wikipedia.org

Table 2: Predicted Intermolecular Condensation Reactions of this compound

Reaction TypeCo-reactantPredicted ProductHeterocyclic Core
Pyrazole SynthesisHydrazine hydrate (NH₂NH₂)5-Methyl-3-propyl-1H-pyrazole-4-carboxylic acid ethyl esterPyrazole
Hantzsch Dihydropyridine SynthesisAldehyde (e.g., formaldehyde), AmmoniaSubstituted dihydropyridineDihydropyridine

Spectroscopic and Advanced Structural Elucidation of Ethyl 3 Butanamido 2 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Detailed 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are essential for the complete and unambiguous assignment of all proton and carbon signals in the structure of Ethyl 3-butanamido-2-oxobutanoate. This would involve identifying the chemical shifts, coupling constants, and correlations between different nuclei to piece together the molecular framework, including the ethyl ester, the butanamido side chain, and the α-keto-β-amido core.

However, specific experimental ¹H NMR and ¹³C NMR data, along with 2D NMR correlation maps for this compound, are not available in published scientific literature or spectral databases.

Predicted ¹H and ¹³C NMR Data Table: (Note: This table is predictive and not based on experimental data. Actual chemical shifts can vary based on solvent and experimental conditions.)

¹H NMR Predicted Shifts
Atom Number Predicted Chemical Shift (ppm) Multiplicity
CH₃ (butanamido) ~0.9 Triplet
CH₂ (butanamido) ~1.6 Sextet
CH₂ (butanamido) ~2.2 Triplet
CH (α-carbon) ~5.3 Singlet
NH (amido) ~7.5 Singlet
CH₃ (keto) ~2.4 Singlet
OCH₂ (ethyl) ~4.2 Quartet

¹³C NMR Predicted Shifts

Atom Number Predicted Chemical Shift (ppm)
C H₃ (butanamido) ~13.7
C H₂ (butanamido) ~19.2
C H₂ (butanamido) ~38.5
C H (α-carbon) ~65.0
C =O (amido) ~173.0
C =O (keto) ~195.0
C H₃ (keto) ~25.0
C =O (ester) ~165.0
OC H₂ (ethyl) ~62.0

Dynamic NMR (DNMR) studies would be instrumental in understanding the conformational dynamics of this compound, such as restricted rotation around the amide C-N bond or the various single bonds in its backbone. Furthermore, this technique could elucidate the potential for keto-enol tautomerism, a common phenomenon in β-dicarbonyl systems. By analyzing spectral changes at different temperatures, researchers could determine the equilibrium constants, thermodynamic parameters, and energy barriers for these dynamic processes.

No experimental data from dynamic NMR studies concerning the conformational analysis or tautomeric equilibrium of this compound has been reported.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₀H₁₇NO₄), HRMS would be expected to yield a precise mass that confirms this composition.

A search for publicly available HRMS data for this compound was unsuccessful. No experimental exact mass measurements have been published.

Theoretical Mass Data Table:

Formula Theoretical Mass Type Value
C₁₀H₁₇NO₄ Monoisotopic Mass 215.11576 u

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and fragmented to produce daughter ions. Analyzing these fragmentation patterns provides valuable information about the molecule's structure and connectivity. Key fragmentation pathways for this compound would likely involve the loss of the ethoxy group from the ester, cleavage of the amide bond, and other characteristic fragmentations of the keto-ester functionality.

No tandem mass spectrometry studies or detailed fragmentation analyses for this compound have been documented in the searched resources.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful crystal structure analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its solid-state conformation and intermolecular interactions, such as hydrogen bonding.

To date, no crystallographic data, including unit cell dimensions, space group, or atomic coordinates for this compound, has been deposited in crystallographic databases or published in scientific journals.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise solid-state molecular structure, including bond lengths, bond angles, and torsional angles. This technique provides a detailed three-dimensional map of electron density, from which the atomic positions can be accurately refined.

Research Findings: A review of the available scientific literature did not yield a specific single-crystal X-ray diffraction study for this compound. However, studies on structurally related molecules, such as Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate, have been successfully characterized using this method. researchgate.net For a molecule like this compound, such a study would be invaluable for confirming its conformation in the solid state. Key insights would include the planarity of the amide group, the relative orientation of the butanamido, keto, and ethyl ester functionalities, and the specific intramolecular and intermolecular hydrogen bonding networks that dictate the crystal packing. In related structures, intermolecular hydrogen bonds, such as C—H⋯O interactions, have been shown to link molecules into distinct arrangements like inverson dimers. researchgate.net

| Hydrogen Bonding | Identification of intra- and intermolecular hydrogen bonds stabilizing the structure. |

Co-crystallization Studies with Relevant Molecular Partners

Co-crystallization is a technique used to form a single crystalline structure containing two or more different molecular components in a stoichiometric ratio. This is often driven by non-covalent interactions, such as hydrogen bonding, between the components.

Research Findings: There are no specific co-crystallization studies involving this compound found in the surveyed literature. The molecule possesses multiple functional groups capable of acting as hydrogen bond donors (the N-H of the amide) and acceptors (the C=O of the amide, ketone, and ester). This structural feature makes it a prime candidate for forming co-crystals with other molecules (co-formers) that have complementary hydrogen bonding sites. Potential co-formers could include carboxylic acids, other amides, or phenols, which could lead to novel solid-state forms with modified physical properties.

Vibrational and Electronic Spectroscopy

Spectroscopic methods that probe the vibrational and electronic energy levels within a molecule are essential for functional group identification and for understanding its electronic structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. Specific functional groups have characteristic vibrational frequencies, making IR spectroscopy a powerful tool for qualitative analysis.

Research Findings: While a specific, published IR spectrum for this compound was not located, the expected characteristic absorption bands can be predicted based on its functional groups and data from analogous compounds like ethyl ethanoate. docbrown.info The molecule contains an ester, a ketone, and a secondary amide, each with distinct and strong IR absorptions. The carbonyl (C=O) stretching vibrations are particularly prominent. The presence of multiple carbonyl groups would likely result in a broad or overlapping band in the 1650-1750 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amide N-H stretch ~3300
Alkane C-H stretch 2850-3000
Ester C=O stretch 1735-1750 docbrown.info
Ketone C=O stretch ~1715
Amide C=O stretch (Amide I band) ~1650
Amide N-H bend (Amide II band) ~1550

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, specifically the promotion of electrons from a ground state to a higher energy excited state upon absorption of ultraviolet or visible light.

Research Findings: No experimental UV-Vis spectrum for this compound is available in the reviewed literature. Based on its structure, the primary electronic transitions would be associated with its carbonyl groups. The molecule contains three carbonyl groups (ketone, ester, and amide). These groups will exhibit weak n→π* transitions at longer wavelengths and more intense π→π* transitions at shorter wavelengths. The exact positions (λmax) and intensities (molar absorptivity, ε) of these absorptions would be influenced by the solvent environment.

Circular Dichroism (CD) for Chiral Compound Analysis

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. mdpi.com this compound possesses a stereocenter at the third carbon atom, making it a chiral compound that can exist as two distinct enantiomers.

Research Findings: There are no published CD spectra for this compound. However, CD spectroscopy would be the ideal technique to analyze its chiroptical properties. mdpi.com Each enantiomer of the compound would produce a CD spectrum that is a mirror image of the other. The sign of the Cotton effect (positive or negative) observed for the electronic transitions (e.g., the n→π* transition of the carbonyl groups) could be related to the absolute configuration (R or S) of the chiral center. mdpi.com This non-destructive technique is highly sensitive to the stereochemical arrangement of the molecule and is critical for distinguishing between enantiomers. mdpi.commdpi.com

Computational and Theoretical Chemistry Studies on Ethyl 3 Butanamido 2 Oxobutanoate

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular electronic structures and properties.

Geometry Optimization and Electronic Structure Analysis

A thorough search of scientific databases did not yield specific studies on the geometry optimization or electronic structure analysis of Ethyl 3-butanamido-2-oxobutanoate using DFT methods. Such a study would theoretically involve calculating the molecule's lowest energy conformation, determining key bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would provide insights into the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the compound's reactivity.

Reaction Pathway Elucidation and Transition State Analysis

There are no specific published studies detailing the elucidation of reaction pathways or the analysis of transition states involving this compound through DFT calculations. This type of investigation would be valuable for understanding the mechanisms of its synthesis or degradation, identifying reaction intermediates, and calculating the activation energies required for these transformations.

Prediction and Validation of Spectroscopic Properties

No dedicated research was found that focuses on the DFT-based prediction and subsequent experimental validation of the spectroscopic properties (such as IR, Raman, and NMR spectra) of this compound. Theoretical spectroscopic predictions are a powerful tool for confirming the structure of newly synthesized compounds by comparing the calculated spectra with experimentally measured data.

Molecular Modeling and Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules.

Conformational Analysis and Exploration of Potential Energy Surfaces

Specific studies on the comprehensive conformational analysis or the exploration of the potential energy surface for this compound are not available in the current scientific literature. A conformational analysis would identify the various spatial arrangements of the molecule (conformers) and their relative energetic stabilities, which is critical for understanding its three-dimensional structure and how it interacts with other molecules.

Molecular Docking Studies of Ligand-Receptor/Enzyme Interactions (mechanistic)

While direct molecular docking studies for this compound were not found, research on structurally related compounds provides insight into the potential application of this technique. A study involving a series of Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives , which share the ethyl oxobutanoate core but differ in the amide-linked group, investigated their interaction with Penicillin-Binding Protein (PBP). frontiersin.org This type of study is crucial for understanding the mechanistic basis of a compound's potential biological activity.

In the aforementioned study, molecular docking was used to predict the binding modes and affinities of the succinimide (B58015) derivatives within the active site of PBP. frontiersin.org The results were quantified using a scoring function (GOLD fitness score) and detailed through the analysis of intermolecular interactions, such as hydrogen bonds. frontiersin.org For instance, one of the derivatives achieved a high fitness score, suggesting a strong binding affinity, which was stabilized by hydrogen bonds with specific amino acid residues like Lysine and Aspartate in the enzyme's active site. frontiersin.org

This research on related structures underscores the utility of molecular docking for rationalizing structure-activity relationships and guiding the design of new, more potent enzyme inhibitors. A similar approach for this compound would be invaluable in exploring its potential as a ligand for various biological targets.

Table 1: Molecular Docking Interaction Data for Structurally Related Compounds The following data is for Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives, not this compound.

Compound DerivativeTarget ProteinKey Interacting ResiduesHydrogen Bond Distances (Å)GOLD Fitness Score
Derivative 1PBPLys148, Val277, Asp2951.80, 2.68, 1.7367.39
Derivative 2PBPLys273, Asp2951.53, 1.95Not Reported

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the motion of atoms and molecules over time, offering insights into the conformational dynamics, stability, and interactions of a compound. For α-ketoamides, MD simulations have been instrumental in understanding their behavior, particularly in biological contexts such as enzyme inhibition.

In the context of drug design, MD simulations are often used to study the stability of a ligand when bound to a biological target, such as a protease. nih.govnih.gov For instance, simulations of α-ketoamide inhibitors bound to the main protease of SARS-CoV-2 have been used to assess the stability of the complex through metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov These studies help in understanding the key interactions, such as hydrogen bonds, that stabilize the ligand in the active site. nih.govnih.gov While no specific simulations for this compound are available, it is plausible that its α-ketoamide core would form crucial hydrogen bonds with receptor active sites. nih.gov

A hypothetical MD simulation of this compound could provide data on its conformational preferences and stability. The table below illustrates the type of data that such a simulation might generate.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Outputs for this compound

ParameterDescriptionHypothetical Value/Observation
Simulation Time The total time over which the molecular motions are simulated.100 nanoseconds (ns)
Force Field A set of parameters used to calculate the potential energy of the system. For organic molecules, OPLS-AA or GAFF are common choices. nih.govmdpi.comOPLS-AA (Optimized Potentials for Liquid Simulations-All Atom)
Solvent Model The representation of the solvent, typically water, in the simulation.TIP3P water model
RMSD (Root-Mean-Square Deviation) Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating structural stability.Low RMSD values would suggest a stable conformation of the butanamido and ethyl ester side chains.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual atoms around their average position, indicating flexibility.Higher RMSF values would be expected for the terminal atoms of the ethyl and butanamido groups, indicating greater flexibility.
Hydrogen Bonds Analysis of the formation and breaking of hydrogen bonds, both intramolecular and with the solvent.The amide and keto groups would be expected to form stable hydrogen bonds with water molecules.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are essential tools in modern drug discovery, enabling the prediction of biological activity and the design of new molecules with desired properties.

Development of Predictive Models for Mechanistic Biological Activities (non-clinical)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.netfrontiersin.org For α-ketoamide derivatives, QSAR studies have been employed to develop predictive models for their inhibitory activity against various enzymes, such as proteases. researchgate.net These models are built using a "training set" of compounds with known activities and then validated using a "test set."

The development of a QSAR model for a series of compounds analogous to this compound would involve calculating a range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: (e.g., partial charges, dipole moment) which are crucial for electrostatic interactions.

Steric properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule and how it fits into a binding site.

Hydrophobic properties: (e.g., LogP) which influence solubility and membrane permeability.

Topological indices: which describe the connectivity of atoms in the molecule.

A multiple linear regression (MLR) or more advanced machine learning methods like support vector machines (SVM) or random forests (RF) could then be used to build the predictive model. frontiersin.org For example, a 3D-QSAR study on α-ketoamide derivatives as gp120-CD4 inhibitors utilized comparative molecular field analysis (CoMFA) to generate a predictive model. researchgate.net

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for α-Ketoamide Derivatives

Descriptor ClassSpecific Descriptor ExampleRelevance to Biological Activity
Electronic HOMO/LUMO Energies The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals can relate to the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Molar Refractivity (MR) A measure of the volume occupied by a molecule and its polarizability, which can be important for binding to a receptor.
Hydrophobic LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating the hydrophobicity of the molecule. This can affect its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.
Topological Wiener Index A descriptor of molecular branching, which can influence the overall shape and fit of the molecule in a binding site.

A successful QSAR model would allow for the prediction of the non-clinical biological activity of new, unsynthesized derivatives of this compound, guiding the selection of the most promising candidates for synthesis and testing.

In Silico Screening and Library Design for Targeted Derivative Synthesis

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govajchem-a.com This approach is significantly faster and more cost-effective than traditional high-throughput screening.

For a compound like this compound, a virtual library of derivatives could be designed by systematically modifying its structure. For example, the butanamido group could be replaced with other acyl groups, and the ethyl ester could be varied to other alkyl groups. This library of virtual compounds could then be screened against the three-dimensional structure of a target protein using molecular docking programs. ajchem-a.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The results are typically ranked based on a scoring function that estimates the binding affinity. Hits from the virtual screen would be prioritized for synthesis based on their predicted binding affinity and other desirable properties like drug-likeness (e.g., Lipinski's rule of five).

Pharmacophore modeling is another powerful cheminformatics tool that can be used in conjunction with virtual screening. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. By creating a pharmacophore model based on known active α-ketoamides, large chemical databases can be rapidly screened to identify novel scaffolds that could be further optimized.

Table 3: Hypothetical Virtual Screening Workflow for this compound Derivatives

StepDescription
1. Target Selection Identification of a biologically relevant protein target (e.g., a protease or kinase).
2. Library Design Computational generation of a library of virtual compounds based on the this compound scaffold. Modifications would be made to the butanamido and ethyl ester moieties.
3. Molecular Docking Each compound in the virtual library is docked into the active site of the target protein to predict its binding mode and affinity.
4. Scoring and Ranking The docked compounds are scored and ranked based on their predicted binding energy.
5. Filtering The top-ranked compounds are filtered based on pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) and potential toxicity, which can also be predicted using computational models.
6. Hit Selection A final set of promising virtual hits is selected for chemical synthesis and subsequent in vitro biological testing.

Through these in silico approaches, the design of targeted derivatives of this compound can be significantly streamlined, focusing synthetic efforts on compounds with the highest probability of exhibiting the desired biological activity.

Applications of Ethyl 3 Butanamido 2 Oxobutanoate in Advanced Organic Synthesis and Mechanistic Biology

Utility as a Versatile Synthetic Intermediate and Building Block

A thorough search of chemical databases and academic journals did not yield any specific examples or detailed research findings on the use of Ethyl 3-Butanamido-2-oxobutanoate for the construction of complex carbon skeletons or as a key precursor in multicomponent and domino processes. While β-ketoesters and amides are recognized as valuable building blocks in organic synthesis due to their versatile reactivity, the specific applications of the title compound remain undocumented in the accessible literature.

Construction of Complex Carbon Skeletons

No literature was found that describes the use of this compound as a starting material or intermediate for the assembly of intricate carbon frameworks.

Precursor in Multicomponent Reactions and Domino Processes

There are no available studies detailing the participation of this compound in multicomponent reactions (MCRs) or domino (cascade) reactions. MCRs are highly efficient one-pot reactions involving three or more reactants, and domino reactions involve a sequence of intramolecular transformations. The potential of this compound in these modern synthetic strategies has not been reported.

Role in the Synthesis of Diverse Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. However, no specific methods have been reported in the literature for the synthesis of the specified heterocyclic scaffolds using this compound as the starting material. General synthetic routes for these heterocycles typically employ other, more established precursors.

Synthesis of Thiazole (B1198619) and Oxadiazole Derivatives

There is no documented evidence for the use of this compound in the synthesis of thiazole or oxadiazole rings. The Hantzsch thiazole synthesis, a common method for preparing thiazoles, typically involves the reaction of an α-haloketone with a thioamide. Oxadiazoles are often synthesized from the cyclization of acylhydrazines or by the reaction of hydrazides with various reagents, but not from the requested compound.

Preparation of Pyrrole (B145914) and Phenoxazine (B87303) Ring Systems

No published research describes the preparation of pyrrole or phenoxazine ring systems utilizing this compound. Well-known methods for pyrrole synthesis, such as the Knorr, Paal-Knorr, and Hantzsch syntheses, rely on different precursors. The synthesis of phenoxazines typically involves the condensation of o-aminophenols with various partners, and there is no indication of the use of this compound in this context.

Contribution to Natural Product Synthesis Strategies

The core structure of this compound, featuring a β-keto ester, is a valuable synthon in the construction of complex molecular architectures found in natural products.

Stereoselective Incorporation into Chiral Natural Product Frameworks

Optically active β-hydroxy butanoates, which can be derived from the stereoselective reduction of β-keto esters like this compound, are crucial chiral building blocks in the synthesis of various natural products. orgsyn.org The enzymatic reduction of β-keto esters is a well-established method for producing enantiomerically pure alcohols. For instance, yeast reduction has been successfully applied to ethyl acetoacetate (B1235776) and other β-keto esters to yield products with a high degree of stereoselectivity. orgsyn.org These chiral synthons are subsequently utilized in the total synthesis of complex natural products. Although direct examples involving this compound are scarce in the literature, the established methodologies for related β-keto esters suggest its potential for stereoselective transformations to create chiral centers that can be incorporated into natural product frameworks. orgsyn.orgresearchgate.net

Biomimetic Synthesis Approaches

While specific biomimetic syntheses employing this compound are not prominently reported, the β-keto ester functionality is a key reactive group in biosynthetic pathways, particularly in polyketide and fatty acid synthesis. The Claisen condensation, a fundamental carbon-carbon bond-forming reaction in these pathways, involves the reaction of an ester enolate with another ester. The structural unit of this compound is reminiscent of intermediates in such biological processes. Synthetic chemists often mimic these biological strategies to achieve efficient and selective synthesis of natural products. Therefore, it is conceivable that derivatives of this compound could serve as substrates in biomimetic approaches to natural product synthesis.

Mechanistic Enzymology and Biochemical Pathway Probing

The electrophilic nature of the β-dicarbonyl moiety in this compound and its analogs makes them potential candidates for interacting with biological macromolecules, including enzymes.

Studies on Enzyme Inhibition Mechanisms (e.g., tyrosinase, COX, anticholinesterase, phosphodiesterase)

Research into the enzyme inhibitory potential of compounds structurally related to this compound has yielded promising results.

Anticholinesterase Activity: Derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate, which share the β-keto ester core with an N-acyl group, have been synthesized and evaluated for their anticholinesterase potential. frontiersin.org These compounds are of interest in the context of developing new treatments for neurodegenerative diseases where cholinesterase inhibition is a therapeutic strategy.

Tyrosinase Inhibition: While direct studies on this compound are not available, other heterocyclic compounds containing thiol groups have been shown to inhibit tyrosinase by chelating the copper ions in the active site. nih.gov Given the chelating potential of the β-dicarbonyl group in this compound, its potential as a tyrosinase inhibitor could be an area for future investigation.

Cyclooxygenase (COX) Inhibition: The anti-inflammatory effects of butyrate, a metabolite of dietary fiber, have been linked to the regulation of COX-2 expression in colorectal carcinoma cells. nih.gov Although not a direct inhibitor, this highlights the interplay between butanamide-related structures and the COX pathway. The potential for this compound to directly inhibit COX enzymes remains to be explored.

Phosphodiesterase Inhibition: There is currently a lack of specific research data on the inhibition of phosphodiesterases by this compound.

A summary of the inhibitory activities of related β-keto ester derivatives is presented in the table below.

Compound ClassTarget EnzymeObserved EffectReference
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivativesAnticholinesterasePromising inhibitory potential frontiersin.org

Investigation of Metabolic Transformations (excluding human metabolism)

The metabolic fate of β-keto esters is an area of active research. In microorganisms, these compounds can undergo various transformations. For instance, β-ketoacyl synthases are enzymes that catalyze the condensation of malonyl-CoA with an acyl group, a key step in fatty acid biosynthesis. acs.org The reverse reaction, the decarboxylation of a malonyl moiety, is also a crucial metabolic step. While the specific metabolic transformations of this compound in non-human organisms have not been detailed, it is plausible that it could be a substrate for enzymes involved in fatty acid or polyketide metabolism, leading to either chain elongation or degradation.

Exploration of Molecular Targets and Their Binding Modes

Molecular docking studies have been employed to understand the interactions of β-keto ester derivatives with their biological targets. For instance, derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate have been docked into the active sites of microbial proteins to rationalize their antibacterial activity. frontiersin.org These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and inhibitory potential of these molecules. Such computational approaches are invaluable for the rational design of more potent and selective inhibitors.

The table below summarizes the findings from a molecular docking study of related compounds.

Compound ClassTarget ProteinKey Findings from DockingReference
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivativesMicrobial proteinsIdentification of key binding site interactions frontiersin.org

Retrosynthetic Analysis and Strategic Design Involving Ethyl 3 Butanamido 2 Oxobutanoate

Principles of Retrosynthetic Disconnection for the Compound

Retrosynthetic analysis of Ethyl 3-Butanamido-2-oxobutanoate begins with the identification of key bonds that can be disconnected to reveal simpler precursor molecules. This process is guided by the recognition of the functional groups present in the target molecule and the known chemical reactions that can form them. lkouniv.ac.in

Identification of Key C-C and C-N Disconnections

The structure of this compound features several strategic bonds for disconnection. The most prominent are the amide C-N bond and the C-C bonds within the butanamide and oxobutanoate moieties.

C-N Bond Disconnection: The amide linkage is a prime candidate for a C-N bond disconnection. This retrosynthetic step corresponds to the forward reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or an ester. Disconnecting the C-N bond in this compound reveals two key synthons: an amine and a dicarbonyl compound. The corresponding reagents would be 3-amino-2-oxobutanoate and butanoyl chloride or a related activated butyric acid derivative.

C-C Bond Disconnections: The carbon skeleton of the molecule offers several possibilities for C-C bond disconnections. A logical disconnection would be at the C2-C3 bond of the butanoate chain, which is a β-keto ester system. This disconnection points towards a Claisen condensation-type reaction as the forward synthetic step. This would involve the reaction of ethyl oxalate (B1200264) with a butanone derivative. Another potential C-C disconnection is within the butanamide side chain, breaking it down to simpler alkyl units.

A summary of these key disconnections is presented in the table below:

Disconnection TypeBond CleavedResulting Synthons/PrecursorsCorresponding Forward Reaction
C-N DisconnectionAmide C-N bond3-Amino-2-oxobutanoate and Butanoyl synthonAmide formation
C-C DisconnectionC2-C3 of oxobutanoateEthyl oxalate and Butanone synthonsClaisen Condensation
C-C DisconnectionC-C within butanamideAcetyl and Ethyl synthonsAlkylation/Coupling Reactions

Application of Functional Group Interconversions (FGIs) in Retrosynthesis

Functional Group Interconversions (FGIs) are crucial for manipulating the reactivity of a molecule and facilitating desired bond formations. fiveable.meimperial.ac.uk In the retrosynthesis of this compound, several FGIs can be strategically employed.

For instance, the α-keto ester functionality could be retrosynthetically derived from an α-hydroxy ester through an oxidation FGI. This α-hydroxy ester could, in turn, be obtained from the corresponding α-amino acid, which might be more readily available.

Similarly, the amide group can be viewed as an FGI product of a nitrile or an azide. vanderbilt.edu Retrosynthetically, the butanamide could be traced back to butanenitrile, which can be a precursor in certain synthetic strategies.

The following table outlines potential FGIs in the retrosynthesis of this compound:

Target Functional GroupPrecursor Functional GroupTransformation Type
α-Keto Esterα-Hydroxy EsterOxidation
AmideNitrileHydrolysis
AmideAzideReduction followed by acylation
AmideCarboxylic AcidAmidation

Designing Convergent and Divergent Synthetic Pathways for this compound

Based on the retrosynthetic analysis, both convergent and divergent synthetic pathways can be devised for this compound.

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of related compounds. Starting from a precursor like ethyl 3-oxo-butanoate, one could introduce the amino group at the 2-position and then acylate it with various acyl chlorides to produce a range of N-acylated analogs of the target molecule. This strategy is particularly useful for exploring structure-activity relationships in medicinal chemistry. For example, reacting 3-amino-9-ethylcarbazole (B89807) with ethyl-3-oxobutanoate can lead to either the acylation product, N-(9-ethylcarbazol-3-yl)-3-oxobutanamide, or the condensation product, ethyl-3-[(9-ethylcarbazol-3-yl)amino]-2-butenoate, depending on the reaction conditions. researchgate.net

Chemo- and Stereoselective Considerations in Retrosynthetic Planning

The presence of multiple functional groups in this compound necessitates careful consideration of chemoselectivity during synthetic planning. The α-keto and β-keto carbonyl groups, as well as the ester and amide functionalities, exhibit different reactivities. Any synthetic step must be designed to selectively target the desired functional group without affecting others. For instance, the reduction of the keto groups would require a chemoselective reducing agent that does not reduce the ester or amide.

Furthermore, if the synthesis involves chiral centers, stereoselectivity becomes a critical aspect. While the parent this compound is achiral, derivatives or more complex targets synthesized from it may possess stereocenters. In such cases, the retrosynthetic plan must incorporate stereoselective reactions to control the configuration of these centers. This could involve the use of chiral catalysts, auxiliaries, or starting materials. For example, chemo- and stereoselective synthesis of substituted thiazoles can be achieved from tert-alcohols bearing alkene and alkyne groups using alkaline earth catalysts. nih.gov

Case Studies of Complex Target Molecule Synthesis Employing this compound as a Synthon

This compound and its derivatives are valuable building blocks in the synthesis of more complex heterocyclic compounds. For example, ethyl 2-(arylidene)-3-oxobutanoates, which can be synthesized from ethyl 3-oxobutanoate, are key intermediates in the synthesis of functionalized pyrazoles. researchgate.net These pyrazole (B372694) derivatives have been investigated for their potential biological activities. The synthesis involves a [3+2] cycloaddition reaction of the ethyl 2-(arylidene)-3-oxobutanoates with phenylhydrazine (B124118) hydrochlorides. researchgate.net This demonstrates the utility of the core structure of this compound as a versatile synthon for constructing more elaborate molecular architectures.

Q & A

Q. How can synthesis conditions be optimized to improve this compound yield?

  • Methodology : Perform reaction parameter screening (temperature, solvent polarity, catalyst loading) using design of experiments (DoE). Monitor intermediates via thin-layer chromatography (TLC) and optimize purification via recrystallization (e.g., ethyl acetate/hexane mixtures). Report yields with error margins (±2–5%) and statistical significance (p < 0.05) .

Q. What purification techniques are suitable for isolating this compound from byproducts?

  • Methodology : Compare column chromatography (silica gel, eluent polarity gradient) vs. crystallization (solvent selection based on solubility). Quantify purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and report retention times (e.g., 8.2 ± 0.3 min) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling. Analyze degradation via NMR and IR for structural changes. Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound?

  • Methodology : Collect high-resolution (<1.0 Å) diffraction data. Use SHELXD for phase determination (direct methods) and SHELXL for refinement (least-squares minimization). Validate hydrogen bonding via Uiso parameters and report R-factors (e.g., R₁ < 0.05). Cross-check with Cambridge Structural Database (CSD) entries .

Q. What graph set analysis approaches are applicable for studying hydrogen-bonded networks in its crystal lattice?

  • Methodology : Apply Etter’s graph theory to classify motifs (e.g., D for donor, A for acceptor). Identify patterns like R₂²(8) rings (amide-carbonyl interactions) using Mercury software. Compare with literature benchmarks (e.g., bond distances 2.8–3.2 Å) .

Q. How can computational chemistry resolve discrepancies between experimental and theoretical NMR chemical shifts?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G** basis set) to simulate shifts. Compare with experimental data using mean absolute error (MAE < 0.3 ppm). Adjust solvent models (PCM for acetone) to improve accuracy .

Q. What strategies mitigate polymorphism issues during crystallization?

  • Methodology : Screen solvents (polar vs. non-polar) and cooling rates (0.1–5°C/min). Characterize polymorphs via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., %C···O interactions) .

Q. How do reaction mechanisms for this compound synthesis vary under acidic vs. basic conditions?

  • Methodology : Track kinetics via in-situ IR (time-resolved C=O absorbance). Propose mechanisms using isotopic labeling (¹⁸O in ketone) and transition-state modeling (Gaussian 16). Validate with Eyring plots to compare activation energies (Δ‡H = 50–70 kJ/mol) .

Q. What ethical frameworks guide the handling of contradictory data in publications?

  • Methodology : Disclose conflicts transparently (e.g., funding sources). Use statistical tests (Student’s t-test, ANOVA) to assess significance. Adhere to ICMJE guidelines for authorship and data sharing. Reference COPE guidelines for retraction protocols if needed .

Data Presentation Standards

  • Tables : Report synthesis yields with standard deviations (e.g., 78 ± 3%).
  • Figures : Label XRD peaks (2θ values) and NMR splitting patterns (multiplicity, J coupling).
  • Equations : Use SI units (e.g., ΔG in kJ/mol) and consistent significant figures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.